molecular formula C41H55NO2P2 B14207797 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine CAS No. 828936-19-2

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine

Cat. No.: B14207797
CAS No.: 828936-19-2
M. Wt: 655.8 g/mol
InChI Key: INJOIQIMPNLDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine is a complex organic compound characterized by its unique structure, which includes multiple phosphoryl groups and a dibutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine typically involves the reaction of bis(4-methylphenyl)phosphoryl chloride with N,N-dibutylpentan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phosphoryl groups can be further oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can convert the phosphoryl groups to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bis(4-methylphenyl)phosphoryl derivatives, while reduction can produce phosphine oxide derivatives.

Scientific Research Applications

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine involves its interaction with molecular targets through its phosphoryl groups. These groups can form strong bonds with metal ions, making the compound an effective ligand in catalysis. Additionally, the dibutylamine moiety can interact with biological molecules, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methylphenyl)phosphoryl derivatives: These compounds share the phosphoryl groups but differ in the substituents attached to the phosphorus atoms.

    Phosphine oxides: Similar in structure but with different oxidation states.

    Tertiary phosphines: Compounds with P-C bonds and various substituents.

Uniqueness

4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine is unique due to its combination of multiple phosphoryl groups and a dibutylamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and biological research.

Properties

CAS No.

828936-19-2

Molecular Formula

C41H55NO2P2

Molecular Weight

655.8 g/mol

IUPAC Name

4,5-bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine

InChI

InChI=1S/C41H55NO2P2/c1-7-9-29-42(30-10-8-2)31-11-12-41(46(44,39-25-17-35(5)18-26-39)40-27-19-36(6)20-28-40)32-45(43,37-21-13-33(3)14-22-37)38-23-15-34(4)16-24-38/h13-28,41H,7-12,29-32H2,1-6H3

InChI Key

INJOIQIMPNLDMV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCC(CP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.